molecular formula C16H38Cl2GeP2 B14631730 Di-tert-butylphosphane--dichloro-lambda~2~-germane (2/1) CAS No. 54677-63-3

Di-tert-butylphosphane--dichloro-lambda~2~-germane (2/1)

Cat. No.: B14631730
CAS No.: 54677-63-3
M. Wt: 436.0 g/mol
InChI Key: PGGUQOCBLFRAQI-UHFFFAOYSA-N
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Description

Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of both phosphorus and germanium atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) typically involves the reaction of di-tert-butylphosphine with germanium tetrachloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(C4H9)2PH+GeCl4(C4H9)2PGeCl2+2HCl\text{(C}_4\text{H}_9\text{)}_2\text{PH} + \text{GeCl}_4 \rightarrow \text{(C}_4\text{H}_9\text{)}_2\text{PGeCl}_2 + 2\text{HCl} (C4​H9​)2​PH+GeCl4​→(C4​H9​)2​PGeCl2​+2HCl

Industrial Production Methods

In an industrial setting, the production of Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) may involve large-scale reactions using similar reagents and conditions. The process is optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as alkyl or aryl lithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organogermanium compounds.

Scientific Research Applications

Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize metal centers and facilitate various catalytic processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus and organogermanium compounds.

Mechanism of Action

The mechanism by which Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) exerts its effects involves its interaction with molecular targets such as metal centers in catalytic systems. The phosphorus and germanium atoms in the compound can coordinate with metals, influencing the reactivity and selectivity of the catalytic processes. The specific pathways involved depend on the nature of the reactions and the conditions under which they are carried out.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butylchlorophosphine: This compound is similar in structure but lacks the germanium atom. It is used as a ligand in various catalytic reactions.

    Tri-tert-butylphosphine: Another related compound, which has three tert-butyl groups attached to the phosphorus atom. It is also used in catalysis and coordination chemistry.

Uniqueness

Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) is unique due to the presence of both phosphorus and germanium atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only phosphorus or germanium.

Properties

CAS No.

54677-63-3

Molecular Formula

C16H38Cl2GeP2

Molecular Weight

436.0 g/mol

InChI

InChI=1S/2C8H19P.Cl2Ge/c2*1-7(2,3)9-8(4,5)6;1-3-2/h2*9H,1-6H3;

InChI Key

PGGUQOCBLFRAQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.Cl[Ge]Cl

Origin of Product

United States

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